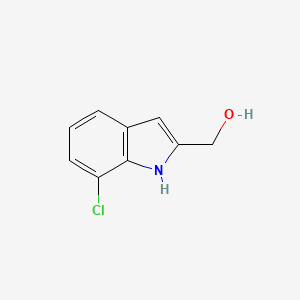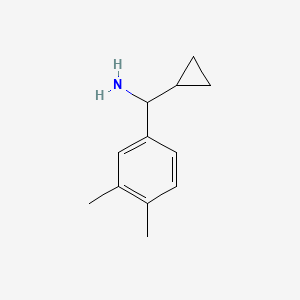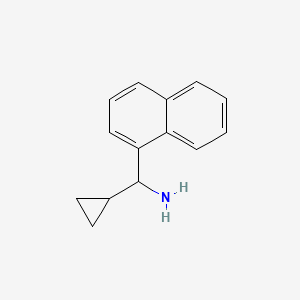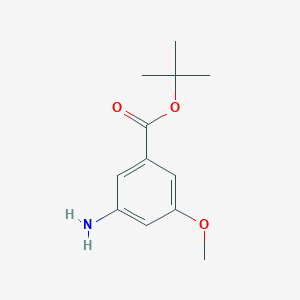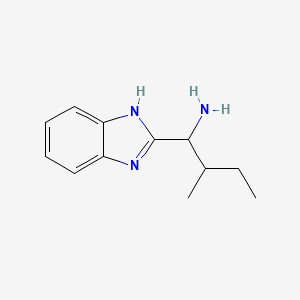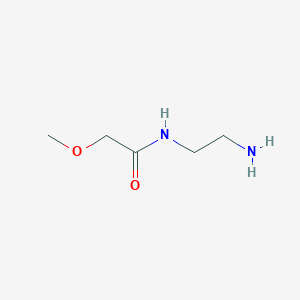
N-(2-Aminoethyl)-2-(4-methoxyphenyl)acetamide
説明
N-(2-Aminoethyl)-2-(4-methoxyphenyl)acetamide, also known as NEMPA, is an organic compound that is used in a variety of scientific research applications. NEMPA is a colorless liquid that is soluble in both water and organic solvents. It has a molecular weight of 203.25 g/mol and a melting point of -40 °C. NEMPA is primarily used in biochemical and physiological research, as it has been found to have a variety of effects on cells and organisms.
科学的研究の応用
Green Synthesis
N-(3-Amino-4-methoxyphenyl)acetamide, a derivative closely related to the compound of interest, is significant in the green synthesis of azo disperse dyes. A novel Pd/C catalyst developed by researchers has shown high activity, selectivity, and stability in converting N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, indicating potential environmental and efficiency benefits in industrial dye production (Zhang Qun-feng, 2008).
Spatial Orientation in Anion Coordination
The study of different spatial orientations of amide derivatives, including compounds similar to N-(2-Aminoethyl)-2-(4-methoxyphenyl)acetamide, has revealed their significance in anion coordination. These compounds can form structures with tweezer-like geometries and engage in interactions like C–H⋯π and C–H⋯O, contributing to channel-like structures. This understanding aids in the development of molecular assemblies and sensors (D. Kalita, J. Baruah, 2010).
Pharmacologically Active Polymers
Polymers incorporating derivatives like N-(4-methacryloyloxyphenyl)2-(4-methoxyphenyl) acetamide show promise in the field of pharmacologically active materials. These polymers support pharmacological residues with complementary actions, such as anti-inflammatory and analgesic properties, indicating their potential in medical applications and drug delivery systems (J. S. Román, A. Gallardo, 1992).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of amino groups, such as in compounds related to N-(2-Aminoethyl)-2-(4-methoxyphenyl)acetamide, plays a crucial role in synthesizing intermediates for natural antimalarial drugs. This process, utilizing catalysts like Novozym 435, highlights the importance of selectivity and efficiency in synthesizing pharmacologically relevant compounds (Deepali B Magadum, G. Yadav, 2018).
β3-Adrenergic Receptor Agonists for Obesity and Diabetes
N-Phenyl-(2-aminothiazol-4-yl)acetamides, structurally related to the target compound, have been explored for their potential as selective β3-adrenergic receptor agonists. Such compounds could offer new therapeutic approaches for treating obesity and type 2 diabetes, demonstrating the broader implications of research on amide derivatives in addressing significant health challenges (T. Maruyama et al., 2012).
特性
IUPAC Name |
N-(2-aminoethyl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-10-4-2-9(3-5-10)8-11(14)13-7-6-12/h2-5H,6-8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTDTGSASKGUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




